molecular formula C8H12BrNO2S B15260404 2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol

2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B15260404
M. Wt: 266.16 g/mol
InChI Key: UPLUWHVGHHHGPS-UHFFFAOYSA-N
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Description

2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is a chemical compound that features a bromothiophene moiety attached to an aminopropane-1,3-diol backbone

Properties

Molecular Formula

C8H12BrNO2S

Molecular Weight

266.16 g/mol

IUPAC Name

2-[(3-bromothiophen-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C8H12BrNO2S/c9-7-1-2-13-8(7)3-10-6(4-11)5-12/h1-2,6,10-12H,3-5H2

InChI Key

UPLUWHVGHHHGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CNC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-bromothiophene with an appropriate aminopropane-1,3-diol derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, modulating their activity. The aminopropane-1,3-diol backbone may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
  • 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethanol
  • 3-Bromothiophene derivatives

Uniqueness

2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is unique due to its combination of a bromothiophene moiety with an aminopropane-1,3-diol backbone. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is a compound of interest due to its potential biological activities, particularly in immunosuppression and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

The molecular formula of this compound is C8H12BrNO2S. It features a bromothiophene moiety linked to a propane-1,3-diol structure. This configuration is significant for its biological interactions.

Synthesis

The compound can be synthesized through various methods, including the reaction of 3-bromothiophen-2-carbaldehyde with appropriate amines followed by reduction processes. The synthesis often employs techniques such as NMR and IR spectroscopy for characterization.

Immunosuppressive Effects

Research indicates that derivatives of 2-amino-2-bromo-propane-1,3-diol exhibit immunosuppressive properties. A study evaluated the lymphocyte-decreasing effects of 2-substituted 2-aminopropane-1,3-diols in rat models. The findings suggest that structural modifications influence the immunosuppressive potency, with certain configurations yielding significant reductions in lymphocyte counts during skin allograft procedures .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that similar compounds exhibit activity against various bacterial strains. The presence of the bromothiophene group is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy .

Case Studies

  • Immunosuppressive Activity in Rat Models :
    • Objective : To evaluate the effect on lymphocyte counts.
    • Method : Administration of the compound followed by monitoring changes in lymphocyte levels.
    • Results : Significant decrease in lymphocyte levels was observed, suggesting potential for organ transplantation applications .
  • Antimicrobial Efficacy :
    • Objective : To test against common bacterial pathogens.
    • Method : Disc diffusion method to assess inhibition zones.
    • Results : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating promise as an antimicrobial agent .

Data Tables

Biological ActivityEffect ObservedReference
Lymphocyte DecreaseSignificant reduction in counts
Antimicrobial ActivityEffective against S. aureus and E. coli

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